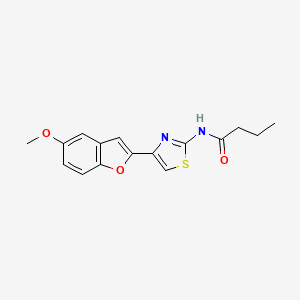

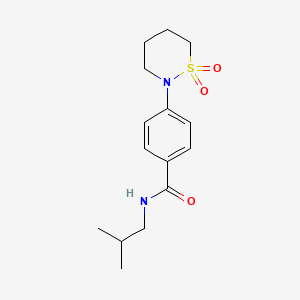

![molecular formula C12H13ClN2O2 B3003428 3-[(氯乙酰)氨基]-N-环丙基苯甲酰胺 CAS No. 923678-66-4](/img/structure/B3003428.png)

3-[(氯乙酰)氨基]-N-环丙基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-[(chloroacetyl)amino]-N-cyclopropylbenzamide is a useful research compound. Its molecular formula is C12H13ClN2O2 and its molecular weight is 252.7. The purity is usually 95%.

BenchChem offers high-quality 3-[(chloroacetyl)amino]-N-cyclopropylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(chloroacetyl)amino]-N-cyclopropylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

DNA 修复和细胞过程

3-[(氯乙酰)氨基]-N-环丙基苯甲酰胺作为与 3-氨基苯甲酰胺相关的化合物,已被研究其对 DNA 修复和细胞过程的影响。众所周知,3-氨基苯甲酰胺是聚(ADP-核糖)合成的抑制剂,已被用于证明聚(ADP-核糖)在 DNA 修复过程中的调节作用。研究观察到在使用不同浓度的 3-氨基苯甲酰胺时会出现自相矛盾的结果,表明高浓度可能导致非特异性副作用和细胞毒性,使其细胞效应复杂化 (Cleaver, Milam, & Morgan, 1985)。

抗增殖和细胞骨架效应

研究还集中在 3-氨基苯甲酰胺在癌细胞中的抗增殖作用上。研究表明它可以抑制人癌细胞系中的细胞生长和集落形成,表明在癌症研究中发挥作用。这些作用归因于 3-氨基苯甲酰胺作用于细胞骨架,表明其作为多种细胞组织类型的多用途药物的潜力 (Tiozzo 等,1996)。

对 UV-B 诱导的细胞凋亡的保护

进一步的研究表明,3-氨基苯甲酰胺可以保护细胞免受 UV-B 诱导的细胞凋亡。这种保护作用被认为是通过其对细胞粘附特性及其细胞骨架特征的特定作用介导的。3-氨基苯甲酰胺通过 UV-B 射线防止凋亡性细胞死亡的能力突出了其在理解细胞凋亡、细胞骨架功能和底物粘附之间关系方面的重要性 (Malorni 等,1995)。

干扰 DNA 前体代谢

此外,3-氨基苯甲酰胺已显示出对 DNA 前体代谢的广泛影响。它显着影响细胞生长并改变各种核苷酸掺入 DNA 的过程。这些发现表明,由于其多种代谢效应,包括嘧啶合成和从头合成,3-氨基苯甲酰胺对聚(ADP-核糖)合酶的抑制特异性值得怀疑 (Milam, Thomas, & Cleaver, 1986)。

药代动力学和生物分布研究

还使用磁共振成像研究了 3-氨基苯甲酰胺的生物分布和药代动力学。这些研究对于了解 3-氨基苯甲酰胺及其衍生物在体内的分布至关重要,特别是在其作为癌症治疗中放射增敏剂的情况下 (Brix 等,2005)。

作用机制

Target of Action

It is known that acyl chlorides, such as chloroacetyl chloride, react with primary amines . This suggests that the compound may target proteins or enzymes containing primary amine groups.

Mode of Action

The mode of action of 3-[(chloroacetyl)amino]-N-cyclopropylbenzamide likely involves a nucleophilic addition / elimination reaction between the acyl chloride (chloroacetyl) group and a primary amine on the target molecule . The first stage of the reaction involves a nucleophilic attack on the carbon atom by the lone pair on the nitrogen atom in the primary amine. The second stage involves the reformation of the carbon-oxygen double bond and the elimination of a chloride ion .

Biochemical Pathways

It is known that amino acids, lipids, and other carbohydrates can be converted to various intermediates of glycolysis and the citric acid cycle . Therefore, it is plausible that this compound could affect these pathways by modifying the primary amines present in these intermediates.

Pharmacokinetics

The compound’s molecular weight of 2527 suggests it may have good bioavailability, as compounds with a molecular weight below 500 are generally well absorbed and distributed in the body.

Result of Action

Based on its potential mode of action, it could result in the modification of proteins or enzymes containing primary amine groups, potentially altering their function .

Action Environment

The action of 3-[(chloroacetyl)amino]-N-cyclopropylbenzamide can be influenced by environmental factors. For instance, the compound has been shown to efficiently acetylate primary amines in a phosphate buffer, suggesting that the pH and ionic strength of the environment could influence its reactivity .

安全和危害

属性

IUPAC Name |

3-[(2-chloroacetyl)amino]-N-cyclopropylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2O2/c13-7-11(16)14-10-3-1-2-8(6-10)12(17)15-9-4-5-9/h1-3,6,9H,4-5,7H2,(H,14,16)(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYGNXVSSDGCYHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=CC(=CC=C2)NC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3E)-3-{[(4-acetylphenyl)amino]methylene}-1-benzyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B3003350.png)

![3-[[1-(Pyridine-3-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B3003354.png)

![3-(4-Nitrophenyl)-7,12-dioxa-3-azaspiro[5.6]dodec-9-ene](/img/structure/B3003356.png)

![Ethyl 6-bromo-2-(difluoromethyl)-8-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B3003358.png)

![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B3003360.png)

![ethyl 3-(1,3-benzothiazol-2-yl)-2-(propanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B3003367.png)